molecular formula C6H15NO B1360365 3-(Propylamino)propan-1-ol CAS No. 38825-85-3

3-(Propylamino)propan-1-ol

Cat. No. B1360365
CAS RN: 38825-85-3
M. Wt: 117.19 g/mol
InChI Key: VVBMMWYCAMYUSW-UHFFFAOYSA-N
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Description

“3-(Propylamino)propan-1-ol” is a chemical compound with the CAS Number: 38825-85-3 . It has a molecular weight of 117.19 . The IUPAC name for this compound is 3-(propylamino)-1-propanol . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “3-(Propylamino)propan-1-ol” consists of a three-carbon chain (propane) with a hydroxy group (-OH) at one end (making it an alcohol) and a propylamino group (-NH2) attached to the middle carbon .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(Propylamino)propan-1-ol” are not available, similar compounds undergo various reactions. For example, propan-1-ol can be oxidized to form propanal and further oxidized to form propanoic acid .


Physical And Chemical Properties Analysis

“3-(Propylamino)propan-1-ol” is a liquid at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not available.

Scientific Research Applications

Asymmetric Synthesis

3-(Propylamino)propan-1-ol derivatives have been utilized in asymmetric synthesis. For instance, their application in the enzymatic resolution of chiral 1,3-amino alcohols has been explored, leading to the production of (S)-dapoxetine, a significant pharmaceutical compound (Torre, Gotor‐Fernández, & Gotor, 2006).

Beta-Adrenergic Blocking Properties

Research has been conducted on the beta-adrenoreceptor blocking properties of 3-(Propylamino)propan-1-ol derivatives. These compounds have shown potential in cardiac beta1 receptor selectivity and potency in beta-adrenoreceptor blocking (Tucker & Coope, 1978).

Anticancer Activity

Derivatives of 3-(Propylamino)propan-1-ol have been synthesized and evaluated for anticancer activity. Specific compounds within this class have shown inhibitory effects on Src kinase and demonstrated significant anticancer activity in human breast carcinoma cells (Sharma et al., 2010).

Antifungal Applications

Some derivatives have been identified for their antifungal properties. They have been shown to be effective against Candida albicans, suggesting potential as antifungal agents (Guillon et al., 2011).

Inhibition of Carbon Steel Corrosion

In the realm of materials science, tertiary amines derived from 1,3-di-amino-propan-2-ol, related to 3-(Propylamino)propan-1-ol, have been synthesized and shown to inhibit the corrosion of carbon steel, indicating their utility in industrial applications (Gao, Liang, & Wang, 2007).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Studies have been conducted on the cardioselectivity of beta-adrenoceptor blocking agents, including derivatives of 3-(Propylamino)propan-1-ol, focusing on their impact on the amino group substituent and its role in cardiovascular applications (Rzeszotarski et al., 1983).

Safety And Hazards

The safety information available indicates that “3-(Propylamino)propan-1-ol” is potentially dangerous. It has hazard statements H227, H314, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-(propylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-4-7-5-3-6-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBMMWYCAMYUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192096
Record name 1-Propanol, 3-(propylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propylamino)propan-1-ol

CAS RN

38825-85-3
Record name 1-Propanol, 3-(propylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038825853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-(propylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Jain, DS Bele - International Journal of Pharmacy & Life …, 2017 - search.ebscohost.com
Malaria imposes a heavy social burden that has delayed economic development in regions where it is endemic. As resistance is being common to all the existing drugs available, there …
Number of citations: 0 search.ebscohost.com
M Lee - 2018 - deepblue.lib.umich.edu
This thesis summarizes our efforts in the development of methodologies aimed at remote C(sp3)–H functionalization of aliphatic amines. Amines are an important functional group …
Number of citations: 0 deepblue.lib.umich.edu

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